4-Nitrophenyl 4-guanidinobenzoate

Overview

Description

Synthesis Analysis

4-Nitrophenyl 4-guanidinobenzoate (NPGB) is synthesized as part of a group of aryl 4-guanidinobenzoates, which are investigated for their potential as nonhormonal contraceptive agents due to their ability to inhibit sperm acrosin, a key enzyme in fertilization. The synthesis of these compounds involves the reaction of specific phenols with guanidine, aiming to produce potent inhibitors with less toxicity compared to existing contraceptive agents (Kaminski et al., 1986).

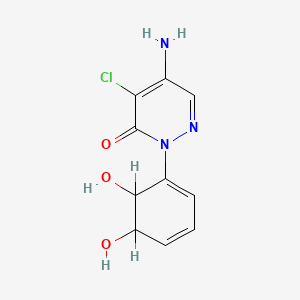

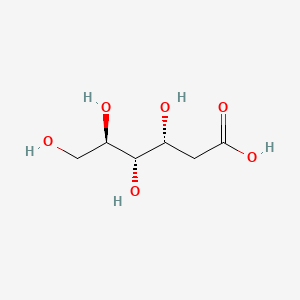

Molecular Structure Analysis

The structural analysis of NPGB, particularly in interaction with enzymes like human serum albumin (HSA), reveals its esterase-like activity. Kinetic studies at various pH levels have determined the Michaelis constant (Ks) and the catalytic rate constant (k2), highlighting the multiple reactive sites of HSA towards NPGB and suggesting a complex interaction mechanism involving multiple hydrogen bonding capabilities (Kurono et al., 1991).

Chemical Reactions and Properties

NPGB's chemical properties, as highlighted by its reactions with human serum albumin, exhibit esterase-like activity with significant enzyme inhibition. This behavior is essential for understanding its potential biomedical applications and interactions within biological systems. The compound demonstrates multiple active sites, indicating a broad spectrum of interaction mechanisms and effects (Kurono et al., 1991).

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

4-Nitrophenyl compounds, including those with guanidino functionalities, play a significant role in atmospheric chemistry. These compounds can originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere through nitration reactions. Their presence in the atmosphere can result from both gas-phase reactions involving phenols and NOx compounds and condensed-phase processes initiated by electrophilic nitration agents. The environmental dynamics of these nitrophenols, including their sources, formation mechanisms, and degradation processes, are crucial for understanding atmospheric pollution and developing strategies for air quality improvement (Harrison et al., 2005).

Analytical Chemistry and Environmental Remediation

In analytical and environmental contexts, the adsorption behavior of nitrophenols, including 4-nitrophenol derivatives, on activated carbon has been extensively studied. These studies aim at understanding the equilibrium and kinetics of adsorption processes, which are critical for environmental remediation and pollution control. Batch studies have revealed the adsorption dynamics of these compounds, providing insights into their interactions with activated carbon, a common material used for removing pollutants from water and soil (Kumar et al., 2007).

Biochemical Applications and Proteostasis

The guanidino group, characteristic of 4-Nitrophenyl 4-guanidinobenzoate, is notable for mimicking the arginine residue in various biochemical processes. This functionality is crucial for securing drug affinity to target molecules, especially in the context of proteostasis. Proteostasis involves the maintenance of cellular protein balance through the synthesis, folding, trafficking, and degradation of proteins. Compounds containing the guanidino group can influence these processes, potentially offering therapeutic benefits by preventing protein misfolding and alleviating endoplasmic reticulum stress (Kolb et al., 2015).

Catalysis and Nanotechnology

4-Nitrophenyl derivatives have been explored for their catalytic properties, particularly in the reduction of 4-nitrophenol to 4-aminophenol, a reaction of significant interest in organic synthesis and industrial processes. The catalytic activity of these compounds, often in the form of nanoparticles, showcases their potential in facilitating various chemical transformations, thus contributing to advancements in materials science and nanotechnology applications (Agrawal et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is the phenoloxidase enzyme . This enzyme plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation, immune response, and wound healing.

Mode of Action

pNPGB acts as a protease inhibitor . It interacts with the phenoloxidase enzyme, inhibiting its activity. This interaction results in the delay of the hardening of the embryo chorionic membrane .

Pharmacokinetics

It is known that pnpgb is soluble in formic acid , which may influence its absorption and distribution in the body

Result of Action

The inhibition of the phenoloxidase enzyme by pNPGB leads to a delay in the hardening of the embryo chorionic membrane . This could potentially affect the development and survival of the embryo.

Action Environment

The action, efficacy, and stability of pNPGB can be influenced by various environmental factors. For instance, the pH of the environment could affect the solubility and therefore the bioavailability of pNPGB. Additionally, temperature may also play a role in the stability of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQGBUQTOGYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19135-17-2 (hydrochloride) | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90176041 | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21658-26-4 | |

| Record name | 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of 4-nitrophenyl 4-guanidinobenzoate?

A1: this compound acts as a potent serine protease inhibitor. [, , ] Specifically, it demonstrates significant inhibitory activity against acrosin, a serine protease found in sperm acrosomes and essential for fertilization. [, , ] This inhibition arises from the compound's ability to bind to the active site of acrosin, preventing its enzymatic activity. [, , ]

Q2: How does the structure of this compound contribute to its activity?

A2: The structure of this compound is crucial for its inhibitory activity. It comprises a guanidinobenzoate group, which mimics the structure of arginine, the natural substrate of trypsin-like proteases like acrosin. [, ] The nitrophenyl group enhances the compound's binding affinity to the acrosin active site. []

Q3: Are there any challenges in utilizing this compound as a contraceptive?

A4: One challenge lies in the permeability of the sperm acrosomal membrane. [] While this compound demonstrates in vitro acrosin inhibition, it might face difficulty penetrating the acrosomal membrane to exert its effect effectively in vivo. [] Further research is necessary to develop strategies for efficient delivery to its target site.

Q4: What is the molecular weight and formula of this compound?

A4: The molecular formula of this compound is C14H14N4O4, and its molecular weight is 302.28 g/mol. You can find information on suppliers and spectroscopic data through chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q5: How does this compound compare to other acrosin inhibitors?

A6: Research has explored various aryl 4-guanidinobenzoates as potential acrosin inhibitors. [] These studies revealed a range of inhibitory activities, with this compound often emerging as one of the more potent inhibitors. [] Interestingly, some studies suggest limited selectivity for acrosin over other serine proteases like trypsin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

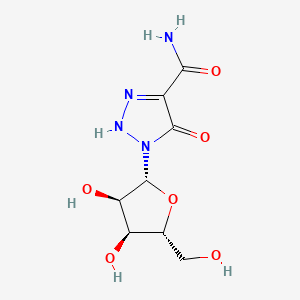

![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)